2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide
Description
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide is a synthetic small molecule featuring a benzothiazole core substituted with a fluorine atom at position 4 and a methylamino group at position 2. The acetamide linker connects this benzothiazole moiety to a 5-methylthiazol-2-yl group. This compound’s design leverages the pharmacological relevance of benzothiazole and thiazole scaffolds, which are known for their roles in enzyme inhibition, antimicrobial activity, and anticancer properties .
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS2/c1-8-6-16-13(21-8)17-11(20)7-19(2)14-18-12-9(15)4-3-5-10(12)22-14/h3-6H,7H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZDCBLZGINIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a fluorinated benzo[d]thiazole moiety and thiazole groups, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 336.4 g/mol. The presence of fluorine in the structure is known to affect the compound's lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H13FN4OS2 |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1351661-72-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways related to cancer and other diseases.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit enzymes such as carbonic anhydrases, which are implicated in tumor growth and metastasis. The fluorinated benzo[d]thiazole moiety may enhance binding affinity to these targets, leading to significant biological effects.
Anticancer Properties
Several studies have explored the anticancer potential of fluorinated benzothiazoles, noting their ability to induce apoptosis in cancer cells. For instance, fluorinated compounds have shown potent antiproliferative activity against various cancer cell lines through mechanisms involving DNA adduct formation and modulation of cytochrome P450 enzyme expression .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with thiazole rings are known for their broad-spectrum antimicrobial activities, making this compound a candidate for further investigation in this domain.
Case Studies and Research Findings
- Antiproliferative Studies : A study demonstrated that fluorinated benzothiazoles exhibit significant antiproliferative effects on sensitive cancer cell lines without a biphasic dose-response relationship, indicating their potential as chemotherapeutic agents .
- Mechanistic Insights : Research utilizing microsomes from genetically engineered cells indicated that certain fluorinated benzothiazoles could induce specific cytochrome P450 enzymes, which play a crucial role in drug metabolism and activation of prodrugs .
- Comparative Analysis : A comparative study highlighted the unique properties of this compound against structurally similar compounds, emphasizing its distinct pharmacological profiles due to the combination of thiazole and acetamide functionalities .
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of benzothiazole and thiazole possess significant anticancer properties. Studies indicate that compounds containing the thiazole moiety can inhibit cell proliferation in breast cancer models, suggesting that 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide may exhibit similar effects due to its structural components .
Antiviral Activity
Recent investigations have also explored the antiviral potential of thiazole derivatives against SARS-CoV-2. Compounds similar to this compound have shown promise in inhibiting viral proteases, indicating a potential role in treating viral infections .
Case Studies
-
In Vitro Studies on Cancer Cells
A study conducted on various thiazole derivatives demonstrated their ability to suppress proliferation in triple-negative breast cancer cells. The results indicated that modifications to the benzothiazole structure could enhance efficacy against specific cancer types . -
Molecular Docking Studies
In silico studies employing molecular docking techniques have been utilized to predict the binding affinity of this compound with target proteins involved in cancer pathways. These studies suggest that the compound can effectively interact with key enzymes, potentially leading to therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of benzothiazole- and thiazole-containing derivatives. Below is a detailed comparison with key analogs:
Thiazolidinedione (TZD)-Linked Benzothiazoles ()
Compounds such as GB30 (2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide) and GB33 (2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide) exhibit similar benzothiazole-acetamide frameworks but incorporate a thiazolidinedione (TZD) warhead. Key differences include:
- Physicochemical Properties :
| Compound | Melting Point (°C) | HPLC Purity (%) | LCMS (m/z) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported |
| GB30 | 272–274 | 95.28 | 412.0 |
| GB33 | 290–292 | 95.97 | 445.9 |
The absence of the TZD group in the target compound may reduce polarity, affecting solubility and melting point .
Pyridine-Methylene TZD Derivatives ()
P21 (2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)-N-(5-methylthiazol-2-yl)acetamide) shares the N-(5-methylthiazol-2-yl)acetamide substructure with the target compound. However, P21’s pyridinemethylene-TZD moiety contrasts with the 4-fluorobenzo[d]thiazol-2-yl group. Key observations:
- Synthetic Yield : P21 was synthesized in 68% yield, suggesting feasible scalability for the target compound if reaction conditions are optimized .
- Thermal Stability : P21’s melting point (>300°C) exceeds typical ranges for benzothiazole derivatives (e.g., GB30: 272–274°C), highlighting the impact of the pyridine-TZD group on crystallinity .
Benzoimidazole-Thiazole Hybrids ()
Compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature triazole-linked hybrid structures. Unlike the target compound, these derivatives prioritize bulkier aryl groups (e.g., 4-bromophenyl), which may enhance hydrophobic interactions but reduce solubility .
Isoquinoline-Benzothiazole Derivatives ()
Derivatives like 4n (N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) incorporate isoquinoline moieties. While these compounds exhibit high purity (HPLC: 92.4–94.8%) and moderate yields (71.83–86.40%), their extended conjugation systems differ significantly from the target compound’s simpler thiazole-benzothiazole architecture .
Key Structural and Functional Insights
- Electron-Withdrawing Substituents: The 4-fluoro group on the benzothiazole ring (target compound) may enhance metabolic stability compared to non-halogenated analogs (e.g., GB32 in ) .
- Methylamino vs.
- Thiazole Substitution : The 5-methylthiazol-2-yl group mirrors P21’s structure, suggesting possible overlap in biological targets (e.g., kinase or HDAC inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
